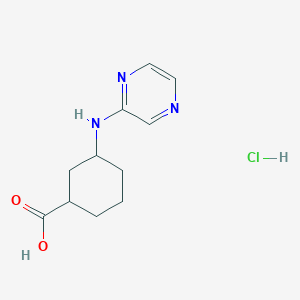
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2138562-51-1 . It has a molecular weight of 257.72 . The compound is typically in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “3-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride” and its InChI Code is "1S/C11H15N3O2.ClH/c15-11(16)8-2-1-3-9(6-8)14-10-7-12-4-5-13-10;/h4-5,7-9H,1-3,6H2,(H,13,14)(H,15,16);1H" . This information can be used to analyze the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 120-123 degrees Celsius .Aplicaciones Científicas De Investigación
Oxidation Catalysts
- Shul’pin et al. (1993) demonstrated that H2O2 can oxidize cyclohexane and other alkanes to afford alcohol and carbonyl derivatives using a catalytic system comprising vanadate and pyrazine-2-carboxylic acid. This system shows significant efficiency, with product yields reaching up to 46% based on H2O2 and a turnover number of ca. 1000. The study suggests that alkyl peroxides, formed through the reaction of alkyl radicals and O2 or vanadium complex, play a crucial role in the oxidation process (Shul’pin, Attanasio, & Suber, 1993).
Catalysis and Heterogenisation
- Martins et al. (2013) reported on the heterogenisation of a C-scorpionate FeII complex on different carbon materials for the oxidation of cyclohexane with hydrogen peroxide. This approach yielded highly active, selective, and recyclable catalysts, showing improved performance upon heterogenisation on carbon nanotubes treated with nitric acid and sodium hydroxide. The catalysts maintained high selectivity and activity for several cycles (Martins, de Almeida, Carabineiro, Figueiredo, & Pombeiro, 2013).
Chemical Synthesis and Molecular Recognition
- Karle, Ranganathan, and Haridas (1997) explored the synthesis and crystal structures of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane and its derivatives. They demonstrated the molecule's adaptability in forming one-dimensional motifs with various assembling partners, showing potential for creating intricate molecular structures (Karle, Ranganathan, & Haridas, 1997).
Novel Chemical Reactions
- Aumann, Meyer, and Fröhlich (1996) achieved a highly regioselective cyclohexadiene annulation to the CC(N) bond of enamines through a two-step process involving 1-alkynylcarbene complexes. This method led to the synthesis of bicyclic ring skeletons, steroid-like molecules, and tetracyclic compounds, highlighting a versatile approach to complex molecular structures (Aumann, Meyer, & Fröhlich, 1996).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental exposure or ingestion
Propiedades
IUPAC Name |
3-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-11(16)8-2-1-3-9(6-8)14-10-7-12-4-5-13-10;/h4-5,7-9H,1-3,6H2,(H,13,14)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKSBMUCQYSLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC2=NC=CN=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

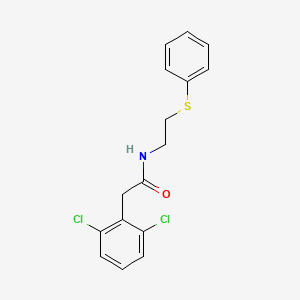
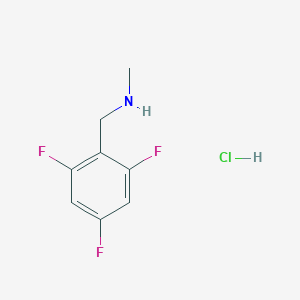
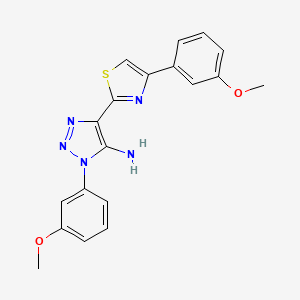
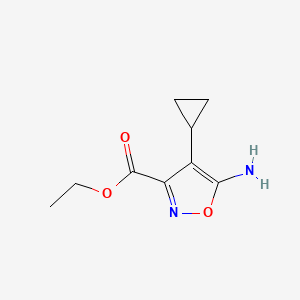
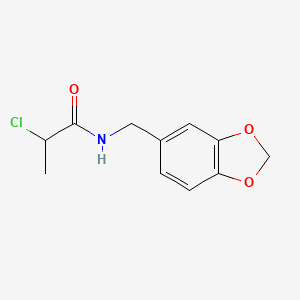
![N-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2845845.png)
![N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2845846.png)
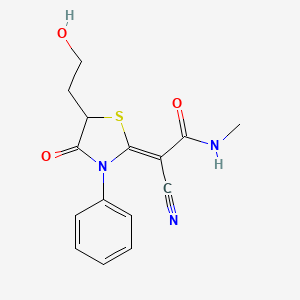

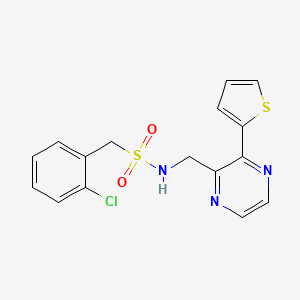

![(E)-N1-(pyridin-3-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2845853.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2845855.png)
